

IUPAC name for 2-Fluoro-6-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

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An In-depth Technical Guide: **2-Fluoro-6-methoxybenzaldehyde**

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Abstract

2-Fluoro-6-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-fluorine and ortho-methoxy substituents relative to the formyl group, make it a versatile precursor for a wide range of complex molecular architectures. This guide provides a detailed examination of its chemical identity, physicochemical properties, robust synthetic protocols, and key applications, with a particular focus on its utility in the development of novel pharmaceutical agents. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for professionals leveraging this compound in their research and development endeavors.

Molecular Identification and Physicochemical Profile

Unambiguous identification is the cornerstone of chemical research. **2-Fluoro-6-methoxybenzaldehyde** is systematically identified by the following descriptors.

IUPAC Nomenclature and Structural Identifiers

The compound's identity is codified by several internationally recognized standards, ensuring its precise representation in chemical databases and literature.

Identifier	Value	Source
IUPAC Name	2-fluoro-6-methoxybenzaldehyde	[1]
CAS Number	146137-74-8	[2] [3] [4]
Molecular Formula	C ₈ H ₇ FO ₂	[2]
Molecular Weight	154.14 g/mol	[1] [2]
Canonical SMILES	COC1=C(C(=CC=C1)F)C=O	[1] [2]
InChI	InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3	[1]
InChIKey	UIOAYOIJMYMOEU-UHFFFAOYSA-N	[1]
Synonyms	6-Fluoro-o-anisaldehyde, Benzaldehyde, 2-fluoro-6-methoxy-	[2] [5] [6]

Physicochemical Properties

The physical and chemical properties of **2-Fluoro-6-methoxybenzaldehyde** dictate its handling, storage, and reaction conditions. It is a solid at room temperature.

Property	Value	Source
Appearance	White to tan crystalline solid	[7]
Melting Point	59-63 °C	[3] [7] [8]
Boiling Point	218.5 ± 20.0 °C (Predicted)	[7] [8]
Density	1.2 ± 0.1 g/cm³ (Predicted)	[8]
Topological Polar Surface Area	26.3 Å²	[1] [2]
logP	1.6468	[2]

Synthesis and Mechanistic Insights

The preparation of **2-Fluoro-6-methoxybenzaldehyde** is most effectively achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the directing ability of the methoxy group to achieve regioselective formylation of the aromatic ring.

Principle of Directed ortho-Metalation

The methoxy group (-OCH₃) is a potent Directed Metalating Group (DMG). Its oxygen atom can chelate with a strong organolithium base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium, temporarily holding the base in proximity. This chelation effect dramatically lowers the activation energy for deprotonation at the adjacent (ortho) position (C6), leading to the formation of a specific aryl lithium intermediate. The subsequent introduction of an electrophile, in this case, N,N-Dimethylformamide (DMF), results in formylation exclusively at the metalated site. This method's high regioselectivity obviates the need for cumbersome protection-deprotection strategies often required in classical electrophilic aromatic substitution.

Experimental Protocol: Synthesis from 3-Fluoroanisole

This protocol is adapted from established laboratory procedures and provides a reliable pathway to the target compound with high yield.[\[7\]](#)

Materials:

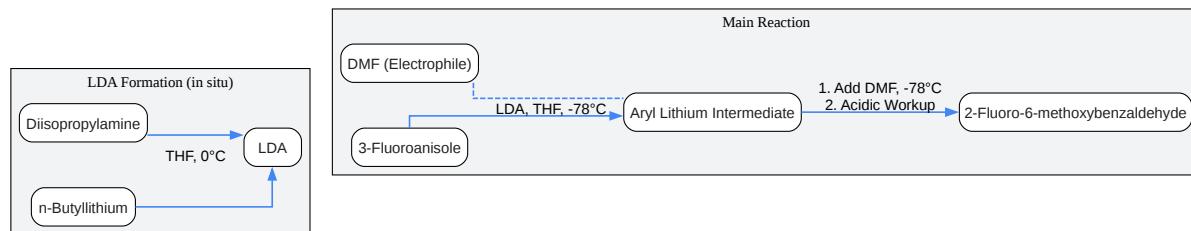
- Diisopropylamine (1.09 eq)

- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (1.6 M in hexanes, 1.0 eq)
- 3-Fluoroanisole (1.0 eq)
- N,N-Dimethylformamide (DMF, anhydrous)
- 2N Hydrochloric acid
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- LDA Formation: To a solution of diisopropylamine (1.09 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise at 0 °C. Maintain the temperature for 15 minutes to ensure the complete formation of LDA.
- Metalation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-fluoroanisole (1.0 eq) in anhydrous THF. Stir the resulting mixture at -78 °C for 1 hour. The methoxy group directs the lithiation to the C6 position, which is ortho to the methoxy group and meta to the fluorine.
- Formylation: Add anhydrous DMF dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Continue stirring at this temperature for an additional 1 hour.
- Workup: Quench the reaction by the slow addition of 2N hydrochloric acid solution. Allow the mixture to warm to room temperature.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically a red waxy solid obtained in high yield (~95%) and can often be used in subsequent steps without further purification.[7]

Synthesis Workflow Diagram



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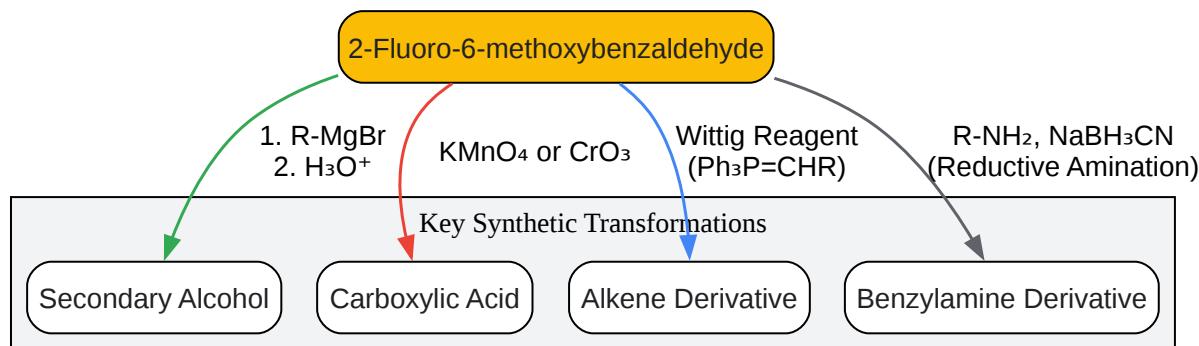
Caption: Directed ortho-Metalation synthesis workflow.

Chemical Reactivity and Synthetic Utility

2-Fluoro-6-methoxybenzaldehyde is a versatile intermediate due to the distinct reactivity of its functional groups. The aldehyde moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation.

- **Aldehyde Group:** This is the primary reactive center. It readily undergoes:
 - **Nucleophilic Addition:** Reaction with Grignard reagents or organolithiums to form secondary alcohols.
 - **Reductive Amination:** Conversion to amines, a cornerstone reaction in pharmaceutical synthesis.
 - **Wittig Reaction:** Formation of alkenes, crucial for constructing larger molecular frameworks.^[9]

- Condensation Reactions: Knoevenagel, Aldol, and similar condensations to build complex scaffolds.
- Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.
- Aromatic Ring: The substitution pattern (electron-donating $-\text{OCH}_3$; electron-withdrawing $-\text{F}$ and $-\text{CHO}$) creates a unique electronic environment that can be exploited in further functionalization, such as nucleophilic aromatic substitution (SNAr), although this is less common than reactions at the aldehyde.



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Caption: Key reactivity pathways of the aldehyde group.

Applications in Pharmaceutical Research

The true value of **2-Fluoro-6-methoxybenzaldehyde** lies in its application as a key intermediate for synthesizing biologically active molecules.^[5] The fluorine and methoxy groups are not merely synthetic handles; they are often integral parts of the final pharmacophore.

- Scaffold for Heterocycles: It is a precursor for various heterocyclic systems that form the core of many APIs.^[10] For instance, related fluoro-methoxy benzaldehydes are used in the synthesis of benzosuberone derivatives, hydroisoquinolines, and quinazolines.^[9]

- Role of Fluorine in Medicinal Chemistry: The introduction of a fluorine atom can significantly enhance a drug candidate's profile by:
 - Blocking Metabolic Sites: Preventing unwanted metabolism by cytochrome P450 enzymes.
 - Increasing Lipophilicity: Improving membrane permeability and oral bioavailability.
 - Modulating Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target binding.
- Pharmacokinetic Properties: The pharmacokinetic profile of **2-fluoro-6-methoxybenzaldehyde** itself has been evaluated, showing rapid excretion in animal models, which is a desirable trait for a synthetic intermediate.[\[5\]](#)

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **2-Fluoro-6-methoxybenzaldehyde**.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[\[2\]](#)[\[4\]](#)

Hazard Class	GHS Code	Description	Source
Skin Irritation	H315	Causes skin irritation	[1] [2]
Eye Irritation	H319	Causes serious eye irritation	[1] [2]
Respiratory Irritation	H335	May cause respiratory irritation	[1]
Acute Toxicity (Oral)	H302	Harmful if swallowed	[2]

Recommended Procedures

- Handling: Always handle in a well-ventilated chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid formation of dust and aerosols.[11]
- Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]
- Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[8]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. If inhaled, move the person to fresh air.[8] Seek immediate medical attention if symptoms persist.

Conclusion

2-Fluoro-6-methoxybenzaldehyde is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and fine chemical synthesis. Its well-defined synthesis via Directed ortho-Metalation provides a reliable and scalable source, while its predictable reactivity allows for its incorporation into diverse synthetic campaigns. The strategic placement of its fluoro and methoxy substituents provides medicinal chemists with a powerful building block to fine-tune the steric and electronic properties of target molecules, ultimately accelerating the development of new therapeutic agents. This guide has provided the foundational knowledge required for its effective and safe utilization in a professional research setting.

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